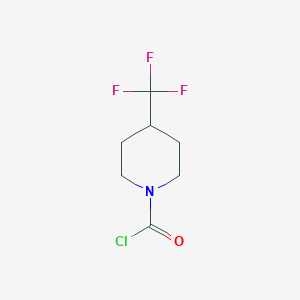

4-(Trifluoromethyl)piperidine-1-carbonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 4-(Trifluoromethyl)piperidine-1-carbonyl chloride and related compounds often involves complex organic reactions, including carbonyl ene and Prins cyclizations. For example, stereoselective synthesis of 2,4,5-trisubstituted piperidines, a process relevant to the synthesis of similar compounds, utilizes carbonyl ene and Prins cyclizations catalyzed by concentrated hydrochloric acid or MeAlCl2, highlighting the intricate strategies employed to construct such molecules (Cariou, Kariuki, & Snaith, 2006).

Molecular Structure Analysis

The molecular structure of compounds related to this compound, such as 4-carboxypiperidinium chloride, has been characterized by X-ray crystallography, revealing detailed insights into their geometrical configuration. These studies show that such compounds often exhibit specific conformations, hydrogen bonding patterns, and interactions, crucial for understanding their reactivity and properties (Szafran, Komasa, & Bartoszak-Adamska, 2007).

Chemical Reactions and Properties

The reactivity of this compound with various reagents under different conditions can lead to a wide range of chemical transformations. This reactivity is crucial for the compound's applications in synthesizing more complex molecules. For instance, the combination of 1-benzenesulfinyl piperidine and trifluoromethanesulfonic anhydride has been shown to activate thioglycosides, demonstrating the compound's utility in glycosylation reactions (Crich & Smith, 2001).

Physical Properties Analysis

The physical properties, such as melting points, boiling points, solubility, and crystalline structure, play a significant role in determining the compound's suitability for various applications. For instance, the crystal and molecular structure of related compounds, like (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1carbonyl)acrylate, have been studied, offering insights into the hydrogen bonding and interactions that influence the physical properties (Khan et al., 2013).

Applications De Recherche Scientifique

Alkyl-oxygen Heterolysis in Piperidinols and Esters

- Application : Studying the reactions of carbonium ions generated from esters by alkyl-oxygen heterolysis, with factors like the electronic character of the 4-aryl substituent being significant (Casy, Beckett, & Armstrong, 1961).

Synthetic Approaches in Medicinal Chemistry

- Application : Developing synthetic approaches for 4-(trifluoromethoxy)piperidine and 4-(trifluoromethoxymethyl)piperidine, useful as building blocks in medicinal chemistry (Logvinenko, Dolovanyuk, & Kondratov, 2021).

Efficient Catalysis for Piperidine Synthesis

- Application : Using Trityl chloride as an efficient catalyst for the one-pot, five-component, and diastereoselective synthesis of highly substituted piperidines (Sajadikhah et al., 2014).

Stereoselective Synthesis in Organic Chemistry

- Application : Approaching the synthesis of 2,4,5-trisubstituted piperidines, using Prins or carbonyl ene cyclization of aldehydes (Cariou, Kariuki, & Snaith, 2006).

Luminescence Properties in Inorganic Chemistry

- Application : Investigating the luminescence properties of certain europium complexes involving piperidine (Moriguchi et al., 2017).

Plant Elicitor Synthesis

- Application : Synthesizing a new plant elicitor by reacting benzothiadiazole-7-carbonyl chloride with ethyl piperidine-4-carboxylate (Zhao et al., 2006).

Safety and Hazards

According to the safety data sheet, this chemical is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to handle this compound with appropriate personal protective equipment, including gloves and eye/face protection . It should be used only outdoors or in a well-ventilated area, and contact with skin, eyes, and clothing should be avoided .

Mécanisme D'action

Target of Action

It has been used in the synthesis of dopamine d3 receptor antagonists , suggesting that it may interact with these receptors.

Mode of Action

As a potential precursor for dopamine D3 receptor antagonists , it may interact with these receptors, blocking the binding of dopamine and thereby modulating the dopaminergic signaling pathway.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 4-(Trifluoromethyl)piperidine-1-carbonyl chloride .

Propriétés

IUPAC Name |

4-(trifluoromethyl)piperidine-1-carbonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClF3NO/c8-6(13)12-3-1-5(2-4-12)7(9,10)11/h5H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTABPCGEHHURFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(F)(F)F)C(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(N-cyclohexyl-N-methylsulfamoyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2480113.png)

![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-3-phenoxybenzamide](/img/structure/B2480114.png)

![2-[(2-Bromo-4-nitrophenyl)sulfanyl]-1,3-dichlorobenzene](/img/structure/B2480116.png)

![(E)-ethyl 5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2480124.png)